molecular formula C9H11NO2 B034151 4-Nitroso-2-propan-2-ylphenol CAS No. 107244-57-5

4-Nitroso-2-propan-2-ylphenol

Cat. No.: B034151
CAS No.: 107244-57-5
M. Wt: 165.19 g/mol
InChI Key: CLADXCXEDHMSHV-UHFFFAOYSA-N
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Description

4-Nitroso-2-propan-2-ylphenol is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a nitroso group (-NO) attached to a phenol ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitroso-2-propan-2-ylphenol typically involves the nitration of 2-propan-2-ylphenol followed by reduction to form the nitroso derivative. The nitration can be achieved using a mixture of concentrated sulfuric acid and nitric acid, while the reduction step can be carried out using reagents such as sodium dithionite or iron powder under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitroso-2-propan-2-ylphenol can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 4-Nitro-2-propan-2-ylphenol.

    Reduction: 4-Amino-2-propan-2-ylphenol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

4-Nitroso-2-propan-2-ylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitroso-2-propan-2-ylphenol involves its interaction with various molecular targets. The nitroso group is known to participate in redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-2-propan-2-ylphenol
  • 4-Amino-2-propan-2-ylphenol
  • 2-Propan-2-ylphenol

Uniqueness

4-Nitroso-2-propan-2-ylphenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino analogs. This makes it valuable for specific synthetic applications and potential biological activities .

Properties

IUPAC Name

4-nitroso-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(2)8-5-7(10-12)3-4-9(8)11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLADXCXEDHMSHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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